

Definitive Synthesis Guide: Chloromethyl 3-Chlorononanoate

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Compound of Interest

Compound Name: Chloromethyl 3-chlorononanoate

CAS No.: 80418-72-0

Cat. No.: B14418883

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CAS: 80418-72-0 | Formula:

| Mol.^[1][2]^[3] Weight: 241.15 g/mol

Executive Summary & Retrosynthetic Logic

Chloromethyl 3-chlorononanoate is a specialized bifunctional alkylating agent featuring a lipophilic nonanoate backbone, a

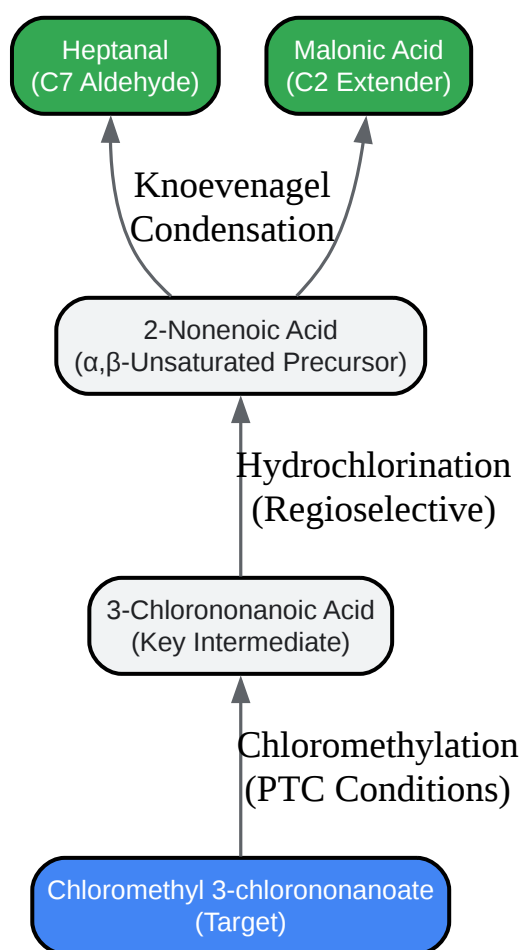
-chloro substituent, and a reactive chloromethyl ester moiety. While reported in phytochemical GC-MS libraries as a trace constituent, its chemical structure suggests high utility as a soft alkylating prodrug linker or a specialized intermediate in lipid-drug conjugate synthesis.

The synthesis requires a high degree of regiochemical control to establish the chlorine at the 3-position (C3) and chemoselectivity to install the hydrolytically unstable chloromethyl ester.

Retrosynthetic Analysis

The pathway is designed via a convergent disconnection approach:

- Primary Disconnection (Ester Linkage): The sensitive chloromethyl ester is installed last to prevent premature hydrolysis.
- Secondary Disconnection (C3-Chlorine): The 3-chloro motif is generated via regioselective hydrochlorination of an -unsaturated precursor (2-nonenic acid).
- Backbone Assembly: The C9 skeleton is constructed via a Knoevenagel-Doebner condensation of heptanal.



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Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Phase 1: Backbone Assembly (Synthesis of 2-Nonenoic Acid)

Objective: Construct the C9 carbon chain with requisite unsaturation for subsequent functionalization.

Reaction Logic

A standard Knoevenagel-Doebner condensation is utilized. Heptanal reacts with malonic acid in pyridine.^[4] The decarboxylation occurs in situ, driving the equilibrium toward the thermodynamically stable trans-alkene.

Protocol

- Reagents: Heptanal (1.0 eq), Malonic acid (1.1 eq), Pyridine (solvent/base), Piperidine (catalytic, 0.1 eq).
- Setup: 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer.
- Procedure:
 - Dissolve malonic acid in pyridine.^[4]
 - Add heptanal dropwise at 0°C to prevent exotherms.
 - Add piperidine catalyst.
 - Heat to 80°C for 2 hours, then reflux (115°C) for 3 hours to ensure complete decarboxylation.
 - Critical Step: Pour reaction mixture into ice-cold 10% HCl to quench pyridine and precipitate the acid.
- Purification: Recrystallization from hexanes or vacuum distillation (bp ~130°C at 2 mmHg).

Validation Criteria:

- NMR: Doublet of triplets at 6.9-7.1 ppm (alkene proton).
- Yield Target: >85%.

Phase 2: Regioselective Hydrochlorination

Objective: Introduce the chlorine atom specifically at the C3 position.

Reaction Logic

The addition of HCl to

-unsaturated acids follows a conjugate addition mechanism. The electron-withdrawing carboxyl group deactivates the

-carbon, directing the nucleophilic chloride ion to the

-carbon (C3).

Protocol

- Reagents: 2-Nonenoic acid, Anhydrous HCl gas (generated in situ or cylinder), Dichloromethane (DCM).
- Procedure:
 - Dissolve 2-nonenoic acid in dry DCM in a pressure vessel or sealed tube.
 - Saturate the solution with anhydrous HCl gas at 0°C.
 - Seal the vessel and stir at room temperature for 24-48 hours.
 - Note: Using aqueous HCl leads to poor solubility and potential hydration (3-hydroxy byproduct). Anhydrous conditions are mandatory.
- Workup: Degas excess HCl with a nitrogen sparge. Concentrate in vacuo.

Validation Criteria:

- NMR: Disappearance of alkene protons. Appearance of a multiplet at 4.0-4.2 ppm (corresponding to the proton).
- Purity Check: Ensure no unreacted alkene remains (removable via hexane wash).

Phase 3: Chloromethyl Esterification (The Critical Step)

Objective: Convert the carboxylic acid to the chloromethyl ester without hydrolyzing the C3-chloride.

Reaction Logic

Direct chloromethylation using Chloromethyl Chlorosulfate is the most efficient method, but Phase Transfer Catalysis (PTC) using iodochloromethane is milder and preferred for sensitive substrates to avoid elimination of the C3-chlorine.

Selected Method: Phase Transfer Catalysis (PTC)

Protocol

- Reagents:
 - 3-Chlorononanoic acid (1.0 eq)^{[2][3]}
 - Iodochloromethane (, 1.5 eq)
 - Tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 eq)
 - Sodium Bicarbonate (, 2.5 eq)
 - Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system).

- Procedure:
 - Dissolve the acid, TBAHS, and
in DCM.
 - Add the aqueous solution of
vigorously.
 - Stir at room temperature in the dark (iodides are light sensitive) for 4-6 hours.
 - Monitor by TLC (Hexane/EtOAc 9:1). The product will be less polar than the acid.
- Workup:
 - Separate organic layer.[4] Wash with water (2x) and brine (1x).
 - Dry over
.
 - Evaporate solvent at low temperature (<30°C). Chloromethyl esters are thermally unstable.

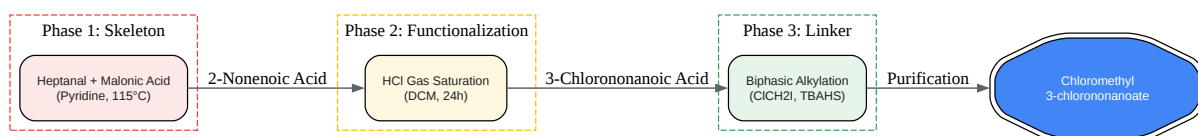
Validation Criteria:

- NMR: A distinct singlet at
5.70-5.80 ppm representing the
protons.
- Stability: Store at -20°C under Argon.

Analytical Summary & QC Table

Parameter	Specification	Method
Appearance	Colorless to pale yellow oil	Visual
Purity	>95%	GC-FID / HPLC
Identity (NMR)	5.7 ppm (s, 2H,) 4.1 ppm (m, 1H,) 0.9 ppm (t, 3H,)	NMR (CDCl ₃)
Identity (MS)	Molecular Ion [M] ⁺ 240/242 (Cl isotope pattern)	GC-MS (EI)
Storage	-20°C, Desiccated, Protected from light	Stability Chamber

Process Flow Diagram



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Figure 2: Step-by-step experimental workflow for the synthesis of **Chloromethyl 3-chlorononanoate**.

Safety & Handling (Critical)

- Chloromethyl Esters: Known alkylating agents. Must be handled in a fume hood with double gloving (Nitrile). Potential carcinogen.
- Iodochloromethane: Lachrymator and alkylating agent.
- Waste Disposal: All aqueous waste from Phase 3 contains iodides and quaternary ammonium salts; dispose of as halogenated organic waste.

References

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